

An In-depth Technical Guide on 4-Methoxybenzoylhydrazones and their Antiglycation Activity

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Compound of Interest

Compound Name: 4-Methoxypicolinohydrazide

Cat. No.: B1313614

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Disclaimer: Publicly available scientific literature and databases lack specific technical information regarding the synthesis, biological activity, and experimental protocols for **4-Methoxypicolinohydrazide** (CAS number 106690-38-4). Therefore, this guide provides an in-depth analysis of a closely related and well-researched class of compounds: 4-Methoxybenzoylhydrazones. The information presented herein is based on a study evaluating their synthesis and antiglycation activity.

Introduction to 4-Methoxybenzoylhydrazones

4-Methoxybenzoylhydrazones are a class of organic compounds characterized by a hydrazone functional group linking a 4-methoxybenzoyl moiety to various aromatic aldehydes. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities. This guide focuses on their potential as inhibitors of protein glycation, a non-enzymatic process implicated in diabetic complications and aging.

Quantitative Data: Antiglycation Activity

The antiglycation potential of a series of 4-methoxybenzoylhydrazone derivatives was evaluated using an in vitro assay. The results, expressed as IC₅₀ values, are summarized in the table below. Rutin (IC₅₀ = 294.46 ± 1.50 μM) was used as the standard inhibitor for comparison.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Compound ID	Substituent on Aldehyde Ring	IC50 (μM) ± SEM	Activity Compared to Standard (Rutin)
1	2,4,6-Trihydroxy	216.52 ± 4.2	More Potent
6	2,4-Dihydroxy	227.75 ± 0.53	More Potent
7	3,5-Dihydroxy	242.53 ± 6.1	More Potent
11	4-Hydroxy-3-methoxy	287.79 ± 1.59	More Potent
3	2,3-Dihydroxy	289.58 ± 2.64	More Potent
4	3,4-Dihydroxy	307.1 ± 6.08	Comparable
8	4-Hydroxy	347.62 ± 5.8	Less Potent
2	2,3,4-Trihydroxy	394.76 ± 3.35	Less Potent
12	3-Hydroxy-4-methoxy	399.90 ± 7.9	Less Potent
5	2,5-Dihydroxy	420.40 ± 3.3	Less Potent
17	Furan-2-yl	474.97 ± 19.14	Less Potent
14	Pyridin-3-yl	649.18 ± 18.5	Weak
10	4-Methoxy	657.75 ± 14.0	Weak
15	Pyridin-4-yl	748.71 ± 7.8	Weak
9, 13, 16, 18-30	Various	Not Active	Inactive

Experimental Protocols

Synthesis of 4-Methoxybenzoylhydrazones

A two-step synthesis is employed for the preparation of 4-methoxybenzoylhydrazones.[1]

Step 1: Synthesis of 4-Methoxybenzohydrazide

- Methyl 4-methoxybenzoate (10 g) is refluxed with hydrazine hydrate (10 mL) in methanol (25 mL) for 6 hours.[2]

- The excess hydrazine and methanol are evaporated under reduced pressure to yield the crude product.
- The crude 4-methoxybenzohydrazide is recrystallized from methanol to obtain the pure compound.

Step 2: General Procedure for the Synthesis of 4-Methoxybenzoylhydrazone Derivatives (1-30)

- A mixture of 4-methoxybenzohydrazide (2 mmol) and a substituted aromatic aldehyde (2 mmol) is refluxed in methanol.
- A catalytic amount of acetic acid is added to the reaction mixture.
- The reaction is refluxed for 3 to 4 hours.^[1]
- Upon completion, the solvent is evaporated under vacuum.
- The resulting crude product is recrystallized from methanol to yield the pure 4-methoxybenzoylhydrazone derivative.

In Vitro Antiglycation Activity Assay

The inhibitory effect of the synthesized compounds on protein glycation is determined using a bovine serum albumin (BSA)-methylglyoxal (MGO) model.

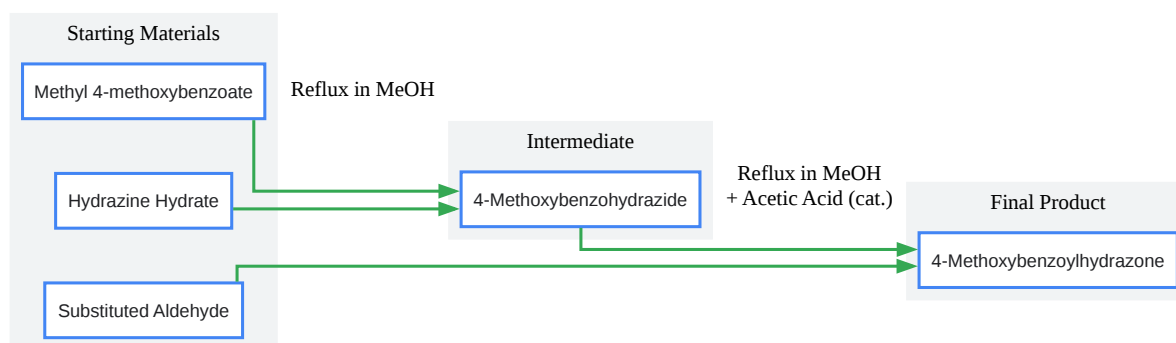
- A reaction mixture is prepared containing bovine serum albumin (BSA) (10 mg/mL), methylglyoxal (MGO) (14 mM), and the test compound (at various concentrations) in a 0.1 M phosphate buffer (pH 7.4).
- The mixture is incubated at 37 °C for 7 days.
- After incubation, the formation of advanced glycation end products (AGEs) is measured spectrofluorometrically at an excitation wavelength of 330 nm and an emission wavelength of 440 nm.
- The percentage inhibition of glycation is calculated, and the IC₅₀ value for each compound is determined.

- Rutin is used as a positive control.

Visualizations

Synthesis Workflow

The general synthetic route for the preparation of 4-methoxybenzoylhydrazones is depicted below.

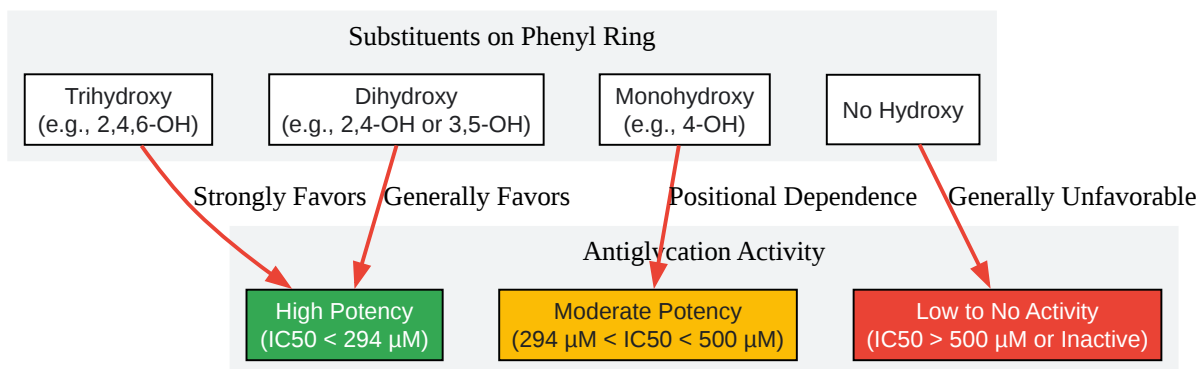


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General synthesis scheme for 4-methoxybenzoylhydrazones.

Structure-Activity Relationship (SAR) Logic

The antiglycation activity of 4-methoxybenzoylhydrazones is influenced by the number and position of hydroxyl substituents on the aldehyde-derived phenyl ring.



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Influence of hydroxyl substituents on antiglycation activity.

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